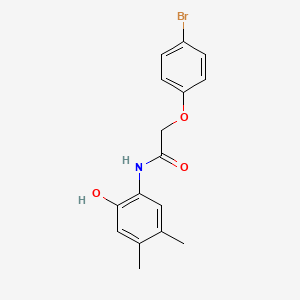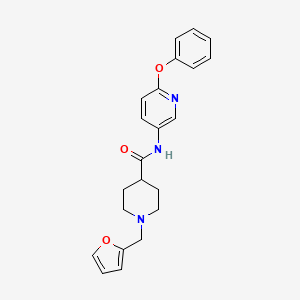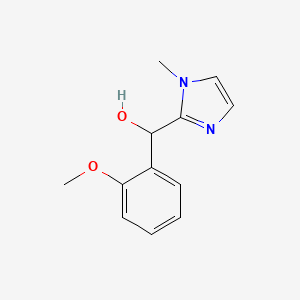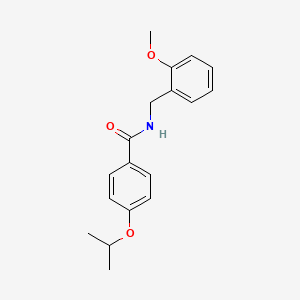
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, also known as BPHA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of acetamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid mediators that are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and thrombosis. By inhibiting COX-2 activity, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been found to exhibit antioxidant and neuroprotective effects, suggesting its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield with optimized reaction conditions. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has some limitations for lab experiments. It is not very water-soluble and may require the use of organic solvents for its preparation and administration. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide may also exhibit some toxicity at high doses, which should be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide. One direction is to further explore its potential applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammation. Another direction is to investigate its mechanism of action in more detail, including its interactions with other signaling pathways and molecules. Additionally, the development of new derivatives of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide with improved pharmacological properties and reduced toxicity is an area of active research. Finally, the use of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide as a tool for studying the role of COX-2 and prostaglandins in various physiological and pathological processes is another promising direction for future research.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits anti-inflammatory, analgesic, and antipyretic effects, and has been found to inhibit the activity of COX-2, making it a promising candidate for the development of new drugs for the treatment of various diseases. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide also exhibits a range of biochemical and physiological effects, including antioxidant and neuroprotective effects, suggesting its potential applications in the treatment of neurodegenerative diseases. While 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has some limitations for lab experiments, its advantages and potential for future research make it a promising candidate for further investigation.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide involves the reaction of 2-hydroxy-4,5-dimethylphenylacetic acid with 4-bromophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with N-hydroxysuccinimide (NHS) and triethylamine to obtain the final product, 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide. The yield of 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever. 2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and pain.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-10-7-14(15(19)8-11(10)2)18-16(20)9-21-13-5-3-12(17)4-6-13/h3-8,19H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECALSYVBVGDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)


![N-[4-(1-adamantyl)-2-chlorophenyl]acetamide](/img/structure/B4880502.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4880503.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide](/img/structure/B4880508.png)
![5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid](/img/structure/B4880511.png)
![N-(2-furylmethyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]acetamide](/img/structure/B4880516.png)

![1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4880522.png)

![N~1~-(tert-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4880563.png)

![phenyl 1-hydroxy-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B4880573.png)